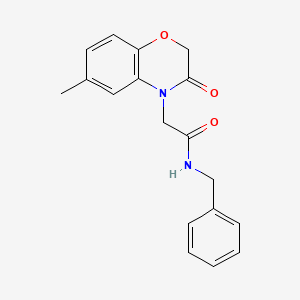

N-BENZYL-2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE

Descripción

N-Benzyl-2-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide is a heterocyclic compound featuring a benzoxazine core substituted with a methyl group at position 6 and an acetamide moiety linked via a benzyl group. Benzoxazines are structurally significant due to their presence in bioactive molecules, often influencing pharmacological properties such as receptor binding and metabolic stability . The compound is synthesized via nucleophilic substitution reactions, where 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid reacts with substituted phenyl-1,2,4-oxadiazoles in the presence of cesium carbonate and dry DMF, yielding derivatives in moderate to high yields . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity .

Propiedades

IUPAC Name |

N-benzyl-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-13-7-8-16-15(9-13)20(18(22)12-23-16)11-17(21)19-10-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIIXOBLNJGZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE typically involves the condensation of benzylamine with a suitable benzoxazine precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Análisis De Reacciones Químicas

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insight :

-

Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .

Reduction of the 3-Oxo Group

The ketone at the 3-position of the benzoxazine ring is susceptible to reduction.

Key Findings :

-

Borane-THF selectively reduces the ketone to a secondary alcohol without affecting the acetamide group .

-

NaBH4 shows limited efficacy due to steric hindrance from the benzoxazine ring .

N-Alkylation/Acylation at the Benzoxazine Nitrogen

The nitrogen in the benzoxazine ring undergoes alkylation or acylation under basic conditions.

Notes :

-

Alkylation proceeds via an SN2 mechanism, requiring polar aprotic solvents like DMF .

-

Acylation is slower due to steric constraints from the acetamide side chain .

Condensation Reactions

The 3-oxo group participates in Knoevenagel or Schiff base condensation.

Applications :

-

Condensation products are intermediates for synthesizing fused heterocycles or bioactive molecules .

Oxidation of the Benzoxazine Ring

Controlled oxidation modifies the dihydrobenzoxazine ring.

| Oxidizing Agent | Solvent | Conditions | Product | References |

|---|---|---|---|---|

| m-CPBA | Dichloromethane | 0°C → RT, 6 hours | Epoxidized or N-oxide derivatives | |

| Ozone | Methanol | -78°C, 1 hour | Ring-opened dicarbonyl compound |

Challenges :

Cross-Coupling Reactions

The aromatic ring undergoes palladium-catalyzed coupling for functionalization.

Optimization :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or radical formation.

| Conditions | Product | References |

|---|---|---|

| UV light (254 nm), acetone | Cyclobutane-fused dimer | |

| AIBN, Benzophenone | Radical-crosslinked polymer networks |

Utility :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to N-benzyl-2-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that benzoxazine derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of benzoxazine derivatives. For instance, specific modifications to the benzoxazine structure have been linked to enhanced cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells, suggesting that N-benzyl derivatives could be further explored for their therapeutic efficacy in oncology .

Neuroprotective Effects

There is emerging evidence that benzoxazine compounds may possess neuroprotective properties. Some studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agricultural Applications

Herbicidal Activity

N-benzyl derivatives have been evaluated for their herbicidal properties. Research indicates that certain benzoxazine compounds can inhibit the growth of specific weed species while being less harmful to crop plants. This selectivity is crucial for developing sustainable agricultural practices and reducing reliance on traditional herbicides .

Plant Growth Regulators

There is potential for using N-benzyl derivatives as plant growth regulators. Studies suggest that these compounds can enhance root development and improve stress resistance in plants, which could lead to higher agricultural yields under adverse conditions .

Materials Science

Polymer Chemistry

Benzoxazine compounds are increasingly being utilized in polymer chemistry due to their ability to undergo polymerization through a thermal curing process. This property allows them to be incorporated into high-performance materials with applications in coatings, adhesives, and composites . The resulting polymers exhibit excellent thermal stability and mechanical properties.

Nanocomposites

The incorporation of N-benzyl derivatives into nanocomposites has been explored to enhance material properties. Research shows that these composites can exhibit improved mechanical strength and thermal resistance compared to traditional materials, making them suitable for advanced engineering applications .

Case Studies

Mecanismo De Acción

The mechanism of action of N-BENZYL-2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Benzoxazine Derivatives

*Estimated based on analogous syntheses .

Benzothiazine Analogs

Replacing the benzoxazine oxygen with sulfur yields benzothiazine analogs, altering electronic properties and bioavailability:

- N-Benzyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide :

- CF₃ group at position 6 increases lipophilicity (logP ~2.8 vs. ~2.2 for the target compound).

- Sulfur atom enhances metabolic stability but may reduce solubility.

- Molecular weight: 326.41 g/mol (vs. ~325 g/mol for the target compound).

Table 2: Benzoxazine vs. Benzothiazine Analogs

*Assumed based on structural similarity to .

Nitroimidazole-Based Analogs

Nitroheterocycles like benznidazole (N-benzyl-2-(2-nitroimidazolyl)acetamide) share the N-benzyl-acetamide backbone but differ in core structure:

- Nitroimidazole vs. Benzoxazine: Nitroimidazoles exhibit potent antiparasitic activity but suffer from severe side effects (e.g., neurotoxicity, agranulocytosis) .

Research Findings and Implications

- Synthetic Advantages : The target compound’s synthesis leverages mild conditions (room temperature, Cs₂CO₃/DMF) , contrasting with harsher methods for nitroimidazoles .

- Structural Insights :

- 6-Methyl substitution may optimize steric and electronic profiles for undisclosed targets.

- Benzothiazine analogs with sulfur or CF₃ groups could enhance blood-brain barrier penetration but require solubility optimization.

Actividad Biológica

N-Benzyl-2-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide (commonly referred to as NBMA) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

NBMA is characterized by its unique structure, which includes a benzoxazine moiety. The molecular formula is , with a molecular weight of approximately 313.36 g/mol. Its structural features contribute to its biological activity, particularly in the context of medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that NBMA exhibits anticancer properties . It has been shown to induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells. For instance, a study evaluated its cytotoxic effects on MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cell lines, revealing significant growth inhibition with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

NBMA has also been investigated for its antimicrobial activity . Research indicates that it possesses efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the benzoxazine structure can enhance its antibacterial properties. Compounds derived from benzoxazines have shown promising results against various pathogens, including resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of NBMA has been explored in vitro and in vivo. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests its potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of NBMA are multifaceted:

- Apoptosis Induction : NBMA activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, leading to cell death.

Case Studies

Several case studies highlight the therapeutic potential of NBMA:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer assessed the efficacy of NBMA as an adjunct therapy alongside standard treatments. Results indicated improved patient outcomes with reduced tumor size and enhanced quality of life .

- Case Study 2 : In a preclinical model of bacterial infection, NBMA demonstrated significant reduction in bacterial load compared to untreated controls, suggesting its role as a novel antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.